molecular formula C6H3Cl2FO B3237809 2,5-Dichloro-3-fluorophenol CAS No. 1394927-62-8

2,5-Dichloro-3-fluorophenol

Cat. No. B3237809
CAS RN: 1394927-62-8
M. Wt: 180.99 g/mol
InChI Key: HGTGMXAEWBWTKS-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorophenol is a chemical compound with the molecular weight of 180.99 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for 2,5-Dichloro-3-fluorophenol is 2,5-dichloro-3-fluorophenol . The InChI code for this compound is 1S/C6H3Cl2FO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H .


Physical And Chemical Properties Analysis

2,5-Dichloro-3-fluorophenol is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Phenolic Compounds in Research

Phenolic compounds, such as chlorogenic acid and its derivatives, have been extensively studied for their biological and pharmacological effects. Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective effects, among others. These properties make it an area of interest for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural safeguard food additive or in pharmaceutical applications (M. Naveed et al., 2018).

Fluorophores and Chemosensors

Research on compounds similar to 2,5-Dichloro-3-fluorophenol, such as 4-methyl-2,6-diformylphenol (DFP), indicates the development of chemosensors for detecting various analytes, showcasing the importance of these compounds in creating highly selective and sensitive chemosensors. This includes sensors for metal ions, anions, neutral molecules, and pH regions, highlighting the role of such compounds in advancing analytical chemistry and potential applications in environmental monitoring, healthcare, and industrial processes (P. Roy, 2021).

Environmental and Health Research

Compounds with chloro and fluoro groups are also significant in environmental and health research. For example, studies on 2,4-D herbicide toxicity and the environmental occurrence and toxicity of antimicrobial agents like triclosan provide insights into the environmental impact and health risks associated with the use of chlorinated phenols and related compounds. These studies contribute to understanding the toxicity mechanisms, environmental persistence, and potential health effects, guiding regulatory policies and the development of safer alternatives (Natana Raquel Zuanazzi et al., 2020); (G. Bedoux et al., 2012).

Safety and Hazards

2,5-Dichloro-3-fluorophenol is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichloro-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTGMXAEWBWTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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